Butanoic acid, 4-propoxy-
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Esterification can occur when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .
Scientific Research Applications
Flavor Chemistry and Food Industries
4-Propoxybutanoic acid: plays a crucial role in flavor chemistry. Here’s how:
- Water-Based Systems : Esterification of butanoic acid and ethanol (precursors) using water as a by-product is recognized as a green route. Organic solvents are costlier and less environmentally friendly, making solvent-free systems an attractive alternative .
Organic Synthesis and Building Blocks
Beyond flavor, 4-propoxybutanoic acid finds applications in organic synthesis:
- Protodeboronation : While pinacol boronic esters are well-studied, protodeboronation of alkyl boronic esters (including 4-propoxybutanoic acid) remains an area of interest. Researchers are exploring catalytic methods for efficient deboronation .
Physical Properties in Binary Liquid Systems
Understanding the physical properties of 4-propoxybutanoic acid is essential for various applications:
- Density, Viscosity, and Surface Tension : Studies have investigated binary liquid systems involving 4-propoxybutanoic acid and other compounds (e.g., o-cresol, m-cresol, p-cresol). These properties impact processes like separation, mixing, and formulation .
Mechanism of Action
Target of Action
4-Propoxybutanoic acid, also known as Butanoic acid, 4-propoxy-, is a derivative of butyric acid . Butyric acid is one of two primary endogenous agonists of human hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A), a Gi/o-coupled G protein-coupled receptor (GPCR) . Therefore, it’s plausible that 4-propoxybutanoic acid may interact with similar targets.
Mode of Action
Butyric acid is fully ionized at physiological pH, so its anion is the material that is mainly relevant in biological systems .
Biochemical Pathways
Butyric acid, a related compound, is involved in several pathways including butanoate metabolism, carbohydrate digestion and absorption, and protein digestion and absorption . It’s possible that 4-propoxybutanoic acid may influence similar pathways.
Result of Action
Butyric acid, a structurally similar compound, is known to have anti-inflammatory effects in the gut . It’s possible that 4-propoxybutanoic acid may have similar effects.
properties
IUPAC Name |
4-propoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-5-10-6-3-4-7(8)9/h2-6H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPPWTPACQFMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-propoxy- | |
CAS RN |
41639-57-0 |
Source
|
Record name | 4-propoxybutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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